1-(4-Iodobenzoyl)azepane
Overview
Description
1-(4-Iodobenzoyl)azepane is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an iodobenzoyl group attached to the azepane ring. Azepanes are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.
Preparation Methods
The synthesis of 1-(4-Iodobenzoyl)azepane can be achieved through various synthetic routes. One common method involves the reaction of 4-iodobenzoic acid with azepane in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product. The reaction typically occurs under mild conditions and yields a high purity product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize production costs .
Chemical Reactions Analysis
1-(4-Iodobenzoyl)azepane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) and potassium carbonate (K2CO3).
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The azepane ring can undergo oxidation to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Iodobenzoyl)azepane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Iodobenzoyl)azepane involves its interaction with specific molecular targets and pathways. The iodobenzoyl group can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The azepane ring may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
1-(4-Iodobenzoyl)azepane can be compared with other similar compounds, such as:
Azepane: A seven-membered nitrogen-containing heterocycle without the iodobenzoyl group. It is used as a precursor for various pharmaceuticals and agrochemicals.
1-(4-Bromobenzoyl)azepane: Similar to this compound but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.
1-(4-Chlorobenzoyl)azepane: Similar to this compound but with a chlorine atom instead of iodine.
This compound is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity compared to other halogenated analogs.
Properties
IUPAC Name |
azepan-1-yl-(4-iodophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO/c14-12-7-5-11(6-8-12)13(16)15-9-3-1-2-4-10-15/h5-8H,1-4,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOQODFIMVVKAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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